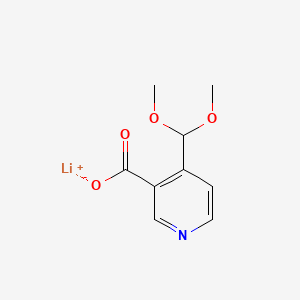
Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate is an organolithium compound with the molecular formula C9H10LiNO4 and a molecular weight of 203.1210 . This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 4-(dimethoxymethyl)pyridine-3-carboxylic acid with a lithium reagent. One common method is the direct alkylation of the carboxylic acid with lithium alkyls, followed by transesterification with a suitable triol . This method is particularly useful for substrates sensitive to protodeboronation .
Industrial Production Methods
Industrial production of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution Reactions: Halides and other electrophiles are commonly used, with the reaction conditions varying depending on the substrate.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted pyridines, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic addition is facilitated by the lithium atom, which stabilizes the negative charge on the carbon atom . The compound can also participate in substitution reactions, where the lithium atom is replaced by another nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 4-(methoxymethyl)pyridine-3-carboxylate
- Lithium 4-(ethoxymethyl)pyridine-3-carboxylate
- Lithium 4-(dimethylaminomethyl)pyridine-3-carboxylate
Uniqueness
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability compared to similar compounds. The presence of the dimethoxymethyl group enhances its solubility and reactivity in organic solvents, making it particularly useful in various synthetic applications .
Propiedades
Fórmula molecular |
C9H10LiNO4 |
|---|---|
Peso molecular |
203.1 g/mol |
Nombre IUPAC |
lithium;4-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4.Li/c1-13-9(14-2)6-3-4-10-5-7(6)8(11)12;/h3-5,9H,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
GABZOHCBDSDZLE-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COC(C1=C(C=NC=C1)C(=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


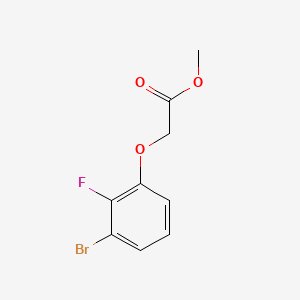
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)
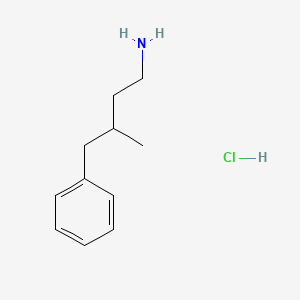
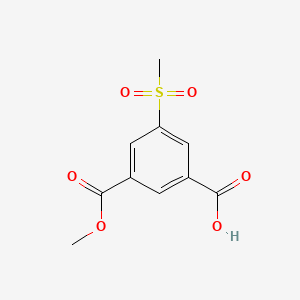
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)
![N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13468494.png)
![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
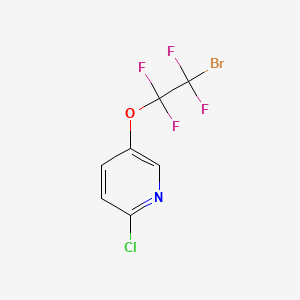
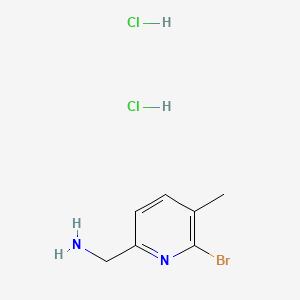
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
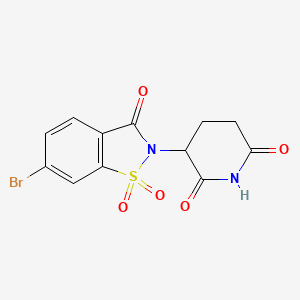
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
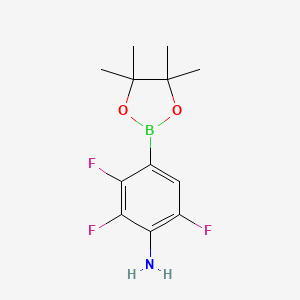
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
